Welcome to the BenchChem Online Store!
molecular formula C10H12O2 B028003 2-Phenylbutyric acid CAS No. 90-27-7

2-Phenylbutyric acid

Cat. No. B028003
M. Wt: 164.20 g/mol
InChI Key: OFJWFSNDPCAWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05214191

Procedure details

Thionyl chloride (0.12 mol) in 60 mL of CH2Cl2 was added to a stirred solution of 2-phenylbutyric acid (16.4 g, 0.10 mol). A catalytic amount of DMF was added and the reaction was allowed to continue overnight at room temperature. The volatiles were removed under vacuum and the residual liquid was vacuum distilled to yield 12.4 g (68%) of 2-phenylbutyryl chloride. IR (neat) 1798 cm-1 (C=O).
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]1([CH:11]([CH2:15][CH3:16])[C:12](O)=[O:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.CN(C=O)C>C(Cl)Cl>[C:5]1([CH:11]([CH2:15][CH3:16])[C:12]([Cl:3])=[O:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
16.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)Cl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.